molecular formula C11H12N2OS B098799 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine CAS No. 15850-29-0

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B098799
CAS RN: 15850-29-0
M. Wt: 220.29 g/mol
InChI Key: DBVFYWQXVNAKCZ-UHFFFAOYSA-N
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Description

The compound “4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The “4-Ethoxyphenyl” part suggests the presence of a phenyl ring with an ethoxy group at the 4th position .


Synthesis Analysis

While specific synthesis methods for “4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine” are not available, similar compounds are often synthesized through various methods such as the Williamson ether synthesis . This involves the reaction of a phenol with an alkyl halide in the presence of a base .


Molecular Structure Analysis

The molecular structure of “4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine” would likely involve a thiazole ring attached to a phenyl ring via an amine group. The phenyl ring would have an ethoxy group attached at the 4th position .


Chemical Reactions Analysis

The chemical reactions of “4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine” would depend on the specific conditions and reagents used. Thiazoles can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine” would depend on its specific molecular structure. For instance, the presence of the ethoxy group might increase its solubility in organic solvents .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as “4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine”, have been the subject of interest for a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel derivatives. For instance, fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .

Pharmaceutical Intermediate

“4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They help prevent the corrosion of metal surfaces, thereby extending the lifespan of industrial equipment and structures.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This makes “4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine” a potential candidate for the development of new drugs.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Pharmacokinetics

It’s worth noting that the gut microbiota plays a significant role in the metabolism of various xenobiotics, including therapeutic drugs . Therefore, the gut microbiota could potentially influence the ADME properties of this compound.

Action Environment

The action, efficacy, and stability of 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine could potentially be influenced by various environmental factors. For instance, the composition and function of the gut microbiome can be influenced by factors such as diet, age, and disease conditions . These factors could, in turn, affect the metabolism and action of the compound.

Safety and Hazards

The safety and hazards associated with “4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine” would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent harm .

Future Directions

The future directions for research on “4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine” could include exploring its potential uses in various fields such as medicine or materials science. For instance, many thiazole-containing compounds have shown promise as therapeutic agents .

properties

IUPAC Name

4-(4-ethoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-14-9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVFYWQXVNAKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346559
Record name 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine

CAS RN

15850-29-0
Record name 4-(4-Ethoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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